2-(1-Benzylpiperidin-4-yl)acetonitrile is an organic compound with the molecular formula and a CAS number of 78056-67-4. This compound is a derivative of piperidine, characterized by a benzyl group attached to the nitrogen atom of the piperidine ring and an acetonitrile group attached to the fourth carbon of the ring. It serves as a significant building block in organic synthesis and has applications in pharmaceuticals and chemical research .
2-(1-Benzylpiperidin-4-yl)acetonitrile is classified under organic compounds, specifically as a piperidine derivative. It is commonly used in synthetic organic chemistry for developing various pharmaceuticals due to its unique structural features that allow for diverse chemical reactivity. The compound can be sourced from chemical suppliers such as BenchChem and Advanced ChemBlocks, where it is available in high purity .
The synthesis of 2-(1-Benzylpiperidin-4-yl)acetonitrile typically involves several key steps:
In industrial settings, these reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
The molecular structure of 2-(1-Benzylpiperidin-4-yl)acetonitrile includes:
The compound's molecular weight is approximately 214.31 g/mol, with a structural representation provided by its SMILES notation: N#CCC1CCN(CC2=CC=CC=C2)CC1
.
2-(1-Benzylpiperidin-4-yl)acetonitrile undergoes various chemical reactions:
The mechanisms for these reactions often involve electron transfer processes that facilitate the conversion of functional groups while maintaining the integrity of the piperidine structure.
The mechanism of action for 2-(1-Benzylpiperidin-4-yl)acetonitrile varies based on its application, particularly in pharmaceutical contexts. The compound may interact with various molecular targets such as receptors or enzymes, influenced by:
The density and melting point data are not explicitly provided but can be inferred from similar compounds within its class .
2-(1-Benzylpiperidin-4-yl)acetonitrile is utilized in several scientific domains:
This compound's unique structure allows researchers to explore new avenues in drug development and organic synthesis, making it an important tool in modern chemistry .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: